molecular formula C19H18ClN3O4S B1662623 GPi688

GPi688

カタログ番号: B1662623
分子量: 419.9 g/mol
InChIキー: UICNBXVDHCBKCE-PUODRLBUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPi 688は、グリコーゲン代謝において重要な役割を果たす酵素であるグリコーゲンホスホリラーゼの強力で経口活性のある阻害剤です。 この化合物は、グルカゴンによる高血糖を抑制する上で大きな可能性を示しており、糖尿病研究における貴重なツールとなっています .

準備方法

合成経路と反応条件: GPi 688の合成は、適切なインドール誘導体から出発して、複数の段階を経て行われます。主な段階には以下が含まれます。

工業的生産方法: GPi 688の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、収率と純度が最適化されており、研究目的で必要な基準を満たしていることを保証しています .

反応の種類:

一般的な試薬と条件:

    酸化剤: 過酸化水素や過マンガン酸カリウムなど。

    還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

    置換試薬: ハロゲンやアルキル化剤など

主な生成物: これらの反応から生成される主な生成物は、官能基が修飾されたGPi 688の誘導体であり、構造活性相関を研究するために使用できます .

科学的研究の応用

GPi 688は、科学研究において幅広い応用範囲を持っています。

    化学: グリコーゲンホスホリラーゼの阻害とそのグリコーゲン代謝への影響を研究するために使用されます。

    生物学: 細胞プロセスにおけるグリコーゲンホスホリラーゼの役割を理解するのに役立ちます。

    医学: 高血糖や糖尿病の管理のための潜在的な治療薬。

    産業: グリコーゲン代謝を標的とする新薬の開発に使用されます

作用機序

GPi 688は、グリコーゲンホスホリラーゼのインドール部位に結合することで作用し、その活性を阻害します。この阻害は、グリコーゲンのグルコースへの分解を阻害し、その結果、血液中のグルコースレベルが低下します。 分子標的としては、ヒト肝グリコーゲンホスホリラーゼ、マウス肝グリコーゲンホスホリラーゼ、ヒト骨格筋グリコーゲンホスホリラーゼが含まれます .

類似の化合物:

GPi 688の独自性: GPi 688は、その高い効力と経口バイオアベイラビリティによって際立っています。 非常に低い濃度でグリコーゲンホスホリラーゼを阻害する能力は、研究や潜在的な治療用途における貴重なツールとなっています .

類似化合物との比較

Uniqueness of GPi 688: GPi 688 stands out due to its high potency and oral bioavailability. Its ability to inhibit glycogen phosphorylase at very low concentrations makes it a valuable tool in research and potential therapeutic applications .

生物活性

GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.

This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.

In Vitro Potency

In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .

In Vivo Efficacy

In vivo studies have shown promising results for this compound in various animal models:

  • Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
  • Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .
  • Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:

  • Bioavailability : Assessed at 100% following oral dosing.
  • Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
  • Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .

Summary Table of Key Findings

Study AspectResult
Inhibition of Glucagon Output 65% reduction in Wistar rats
Fasting Glucose Reduction 23% reduction in obese Zucker rats
Oral Glucose Tolerance Test 7% reduction (compared to GSK-3 inhibitor's 22%)
Bioavailability 100%
Half-Life ~11.4 hours

化学反応の分析

Mechanism of Action

GPi688 functions as an allosteric inhibitor of glycogen phosphorylase (GP), targeting the indole-binding site of the enzyme. By binding to this site, it reduces GP activity while simultaneously activating glycogen synthase (GS), a key enzyme in glycogen synthesis. This dual action disrupts glycogen breakdown and promotes storage, thereby lowering blood glucose levels .

Key Biochemical Reactions

  • GP Inhibition :
    this compound binds to GP, reducing its activity in a concentration-dependent manner. In rat hepatocytes, 1 μM this compound inhibited glucagon-mediated glucose output by ~45% .

  • GS Activation :
    Concurrently, GS activity increased sevenfold in hepatocytes treated with this compound, indicating a compensatory shift toward glycogen synthesis .

Hepatocyte Assays

ParameterResult
GP Activity Reduction~45% (1 μM this compound)
GS Activity Increase7-fold (1 μM this compound)
IC₅₀ for GP Inhibition~1 μM (rat hepatocytes)

This compound demonstrated selective inhibition of liver isoform GP over muscle isoforms, with sensitivity to glucose and AMP levels . Protein binding studies revealed low free plasma concentrations in rats (0.35%) compared to humans (1.22%), influencing its pharmacokinetic profile .

Hyperglycemia Models

  • Glucagon Challenge :
    this compound reduced glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats .

  • Fasting Blood Glucose :
    After a 7-hour fast, this compound lowered blood glucose in obese Zucker rats by 23% .

  • Oral Glucose Tolerance :
    Limited efficacy (7% reduction) compared to a GSK-3 inhibitor (22% reduction), despite GS activation .

ModelEfficacy
Wistar Rat (Glucagon)65% reduction
Obese Zucker Rat (Glucagon)100% reduction
Obese Zucker Rat (Fasting)23% reduction
Obese Zucker Rat (OGTT)7% reduction

Oral and Intravenous Dosing

ParameterOral (20 μmol/kg)IV (5 μmol/kg)
Peak Plasma Concentration14.5–19.4 μM (4–6 h)16.9–17.5 μM (5 min)
Terminal Half-Life~24 h11.4 h
Bioavailability100%N/A

This compound exhibited long duration of action in Zucker rats, with plasma concentrations declining to ~2.5 μM at 24 hours post-dose .

Clinical Implications

References NCBI: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound PubMed: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound Invivochem: GPi-688 | glycogen phosphorylase (GPa) inhibitor RSC Publishing: 2H-Thiazolo[4,5-d] 2 triazole: synthesis, functionalization, and applications

特性

IUPAC Name

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICNBXVDHCBKCE-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6M Aqueous HCl (1.47 mL) was added to N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide (Method 3; 340 mg, 7.45 mmol) in THF (14 mL) and the reaction was stirred for 4 h. The reaction was quenched by addition of triethylamine (1.5 mL) then diluted with water (30 mL) and EtOAc (40 mL). The organic layer was separated, dried (MgSO4), filtered and evaporated. The residue was triturated with hot Et2O (10 mL) and after cooling was filtered and dried to afford the title compound (260 mg, 83%) as white solid.
Name
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPi688
Reactant of Route 2
GPi688
Reactant of Route 3
GPi688
Reactant of Route 4
Reactant of Route 4
GPi688
Reactant of Route 5
GPi688
Reactant of Route 6
Reactant of Route 6
GPi688

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。